Cas no 6448-96-0 (Pigment Red 31)

Pigment Red 31 structure
Pigment Red 31 structure
Product Name:Pigment Red 31
CAS No:6448-96-0
MF:C31H23N5O6
MW:561.544226884842
MDL:MFCD00071992
CID:46783
PubChem ID:80926
Update Time:2025-04-18

Pigment Red 31 Chemical and Physical Properties

Names and Identifiers

    • Red Violet
    • Pigment Red 31
    • (4Z)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-N-(3-nitrophenyl)-3-oxonaphthalene-2-carboxamide
    • (4Z)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-N-(3-nitrophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide
    • 12360
    • 2-Naphthalenecarboxamide, 3-hydroxy-4-(2-(2-methoxy-5-((phenylamino)carbonyl)phenyl)diazenyl)-N-(3-nitrophenyl)-
    • C.I. Pigment Red 31
    • 3-Hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-(3-nitrophenyl)-2-naphthalenecarboxamide
    • 4-[[5-(Anilino)carbonyl-2-methoxyphenyl]azo]-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxami
    • 4-[[5-(Anilino)carbonyl-2-methoxyphenyl]azo]-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
    • C.I. 12360
    • C.I. Pigment Red 212
    • jianguhongqinglian
    • EINECS 229-246-9
    • 3-Hydroxy-4-((2-methoxy-5-(phenylcarbamoyl)phenyl)diazenyl)-N-(3-nitrophenyl)-2-naphthamide
    • DTXSID2064365
    • 2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)-N-(3-nitrophenyl)-
    • 3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide
    • NS00020444
    • 4-((5-(Anilino)carbonyl-2-methoxyphenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
    • 1-(2-Methoxy-5-phenylcarbamoylphenylazo)-2-hydroxy-3-(3-nitrophenylcarbamoyl)naphthalene
    • SCHEMBL16323535
    • MFCD00071992
    • 6448-96-0
    • Pigment Red 31
    • MDL: MFCD00071992
    • Inchi: 1S/C31H23N5O6/c1-42-27-15-14-20(30(38)32-21-9-3-2-4-10-21)17-26(27)34-35-28-24-13-6-5-8-19(24)16-25(29(28)37)31(39)33-22-11-7-12-23(18-22)36(40)41/h2-18,37H,1H3,(H,32,38)(H,33,39)/b35-34+
    • InChI Key: GLZGTQYOWXFUNZ-XAHDOWKMSA-N
    • SMILES: OC1=C(C(NC2C=CC=C(C=2)[N+](=O)[O-])=O)C=C2C=CC=CC2=C1/N=N/C1C(=CC=C(C(NC2C=CC=CC=2)=O)C=1)OC

Computed Properties

  • Exact Mass: 561.16500
  • Monoisotopic Mass: 561.165
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 7
  • Complexity: 1080
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 155A^2
  • XLogP3: 6.6

Experimental Properties

  • Density: 1.37
  • Melting Point: 308-311°C
  • Boiling Point: 703.3 °C at 760 mmHg
  • Flash Point: 379.1 °C
  • Refractive Index: 1.677
  • PSA: 158.20000
  • LogP: 8.05140

Pigment Red 31 Security Information

Pigment Red 31 Pricemore >>

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